Rifabutin (Mycobutin)
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Overview
Description
Rifabutin, marketed under the brand name Mycobutin, is a bactericidal antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex (MAC) infections in patients with advanced HIV infection . It belongs to the rifamycin family of antibiotics and works by inhibiting DNA-dependent RNA polymerase in bacteria, thereby blocking RNA production .
Preparation Methods
Rifabutin is synthesized through a semi-synthetic process starting from rifamycin S. Industrial production methods typically involve the use of large-scale fermentation to produce rifamycin S, followed by chemical modification to obtain rifabutin .
Chemical Reactions Analysis
Rifabutin undergoes various chemical reactions, including:
Oxidation: Rifabutin can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the rifabutin molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically modified rifabutin molecules with altered pharmacological properties .
Scientific Research Applications
Rifabutin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Employed in research on bacterial RNA polymerase and its inhibition.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Rifabutin exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, leading to the suppression of bacterial growth and eventual cell death . The molecular targets of rifabutin include the bacterial RNA polymerase enzyme, which is essential for bacterial replication .
Comparison with Similar Compounds
Rifabutin is often compared with other rifamycin antibiotics, such as rifampin and rifapentine. While all three compounds share a similar mechanism of action, rifabutin is unique in its pharmacokinetic properties, including a longer half-life and better tissue penetration . This makes rifabutin particularly effective in treating infections in patients with HIV, where tissue penetration is crucial .
Similar compounds include:
Rifampin: Another rifamycin antibiotic used to treat tuberculosis and other bacterial infections.
Rifapentine: A rifamycin antibiotic with a longer half-life, used in combination therapy for tuberculosis.
Rifabutin’s unique properties, such as its ability to penetrate tissues more effectively, make it a valuable option in specific clinical scenarios .
Properties
Molecular Formula |
C46H62N4O11 |
---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 |
InChI Key |
AZFBLLCNOQPJGJ-KJUFURHWSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
Origin of Product |
United States |
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